Fidaxomicin-D7 as an LC-MS/MS Internal Standard: Quantitative Precision in Human Plasma
In a validated LC-MS/MS method for quantifying fidaxomicin and its active metabolite OP-1118 in human plasma, Fidaxomicin-D7 was employed as the internal standard [1]. This methodology directly contrasts with the use of a non-deuterated analog, which cannot provide the same level of matrix effect correction due to its identical mass.
| Evidence Dimension | Method Accuracy and Precision |
|---|---|
| Target Compound Data | Precision and accuracy within the standard acceptance criteria for bioanalytical method validation. |
| Comparator Or Baseline | Non-deuterated fidaxomicin (no data, as it cannot serve as an MS-distinct IS) |
| Quantified Difference | Enables quantitation by providing a +7 Da mass shift, allowing for separate detection and quantification channels in the mass spectrometer. |
| Conditions | LC-MS/MS analysis of fidaxomicin and OP-1118 in human plasma using liquid-liquid extraction. |
Why This Matters
This directly impacts procurement for clinical pharmacology units, as the use of Fidaxomicin-D7 is mandated for generating regulatory-compliant pharmacokinetic data with high accuracy and precision.
- [1] Biological analysis method for fidaxomicin and metabolite OP-1118 thereof in human plasma. (2021). Patent application. View Source
